molecular formula C16H13N3O3S B4627658 3-{[(1H-benzimidazol-2-ylthio)acetyl]amino}benzoic acid

3-{[(1H-benzimidazol-2-ylthio)acetyl]amino}benzoic acid

Cat. No. B4627658
M. Wt: 327.4 g/mol
InChI Key: XFQXWICQPYLELC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(1H-benzimidazol-2-ylthio)acetyl]amino}benzoic acid, also known as BZT-AAA, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a member of the benzimidazole family of compounds, which have been found to have a variety of biological activities. BZT-AAA has been shown to have potential as a tool for studying various biochemical and physiological processes, and its mechanism of action has been the subject of numerous studies.

Mechanism of Action

The mechanism of action of 3-{[(1H-benzimidazol-2-ylthio)acetyl]amino}benzoic acid is not fully understood, but it is thought to act as a competitive inhibitor of certain enzymes and receptors. It has been shown to interact with the active sites of various enzymes, including proteases and kinases, and to inhibit their activity.
Biochemical and Physiological Effects:
3-{[(1H-benzimidazol-2-ylthio)acetyl]amino}benzoic acid has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in cellular signaling pathways, and to modulate the activity of various receptors and transporters. It has also been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-{[(1H-benzimidazol-2-ylthio)acetyl]amino}benzoic acid in lab experiments is its potential as a tool for studying the function of various biological molecules. It has been shown to have high specificity for certain enzymes and receptors, and its inhibitory effects can be easily measured using various biochemical and biophysical techniques. However, one limitation of using 3-{[(1H-benzimidazol-2-ylthio)acetyl]amino}benzoic acid is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research on 3-{[(1H-benzimidazol-2-ylthio)acetyl]amino}benzoic acid. One area of interest is the development of new synthetic methods for producing the compound, which could improve its purity and yield. Another area of interest is the identification of new biological targets for 3-{[(1H-benzimidazol-2-ylthio)acetyl]amino}benzoic acid, which could expand its potential applications. Additionally, further studies are needed to fully understand the mechanism of action of 3-{[(1H-benzimidazol-2-ylthio)acetyl]amino}benzoic acid and its potential as a therapeutic agent.

Scientific Research Applications

3-{[(1H-benzimidazol-2-ylthio)acetyl]amino}benzoic acid has been used in a variety of scientific research applications, including studies of protein-ligand interactions, enzyme inhibition, and cellular signaling pathways. It has been shown to have potential as a tool for studying the function of various biological molecules, including enzymes, receptors, and transporters.

properties

IUPAC Name

3-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S/c20-14(17-11-5-3-4-10(8-11)15(21)22)9-23-16-18-12-6-1-2-7-13(12)19-16/h1-8H,9H2,(H,17,20)(H,18,19)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFQXWICQPYLELC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC(=O)NC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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